molecular formula C12H19NO5 B1292669 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid CAS No. 285996-76-1

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

Cat. No.: B1292669
CAS No.: 285996-76-1
M. Wt: 257.28 g/mol
InChI Key: LFRYGIDGYXKHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: NaBH4, LiAlH4

    Substitution: TFA, HCl

Major Products:

    Oxidation: 1-(Boc-amino)-4-carboxycyclohexanecarboxylic acid

    Reduction: 1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid

    Substitution: 4-oxocyclohexanecarboxylic acid.

Scientific Research Applications

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • 1-(Boc-amino)cyclopentanecarboxylic acid
  • 1-(Boc-amino)cyclohexanecarboxylic acid
  • 1-(Boc-amino)cycloheptanecarboxylic acid

Comparison: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclohexane ring. This dual functionality allows for a wider range of chemical transformations compared to similar compounds that may only have one functional group. The presence of the Boc-protected amino group further enhances its utility in synthetic chemistry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRYGIDGYXKHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646966
Record name 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285996-76-1
Record name 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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